

PIKfyve-IN-1 selectivity profiling against other PI kinases

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Compound of Interest

Compound Name: *PIKfyve-IN-1*

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A Comparative Guide to the Selectivity of PIKfyve-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of **PIKfyve-IN-1**, a potent inhibitor of Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve), against other key phosphatidylinositol (PI) kinases. The information is intended to assist researchers in evaluating the utility of **PIKfyve-IN-1** for their specific experimental needs.

Introduction to PIKfyve and its Inhibition

PIKfyve is a crucial lipid kinase that plays a central role in endosomal trafficking and membrane homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).^{[1][2]} Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target. **PIKfyve-IN-1** is a highly potent, cell-active chemical probe developed for studying the biological functions of PIKfyve.

Selectivity Profiling of PIKfyve-IN-1

The utility of a chemical probe is largely determined by its selectivity for the intended target over other related proteins, such as other PI kinases. An ideal inhibitor will exhibit high potency for its target while displaying minimal off-target effects.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available data on the inhibitory activity of **PIKfyve-IN-1** and other relevant PIKfyve inhibitors against PIKfyve and other selected PI kinases. It is important to note that comprehensive public data on the direct selectivity profiling of **PIKfyve-IN-1** against a broad panel of PI kinases is limited. The data for other PI kinases is primarily based on the profiling of other well-characterized PIKfyve inhibitors like Apilimod and YM201636, which can provide an indication of the potential for cross-reactivity within this class of inhibitors.

Kinase Target	PIKfyve-IN-1 IC ₅₀ (nM)	Apilimod IC ₅₀ (nM)	YM201636 IC ₅₀ (nM)	Notes
PIKfyve	6.9 (enzymatic)4.01 (NanoBRET)	14	33	High potency for the primary target.
PI3K α (p110 α)	Data not available	No significant activity	3300	YM201636 shows ~100-fold selectivity for PIKfyve over PI3K α .
PI3K β	Data not available	No significant activity	Data not available	Apilimod shows high selectivity.
PI3K γ	Data not available	No significant activity	Data not available	Apilimod shows high selectivity.
PI3K δ	Data not available	No significant activity	Data not available	Apilimod shows high selectivity.
PI4K α	Data not available	No significant activity	Data not available	Apilimod shows high selectivity.
PI4K β	Data not available	No significant activity	Data not available	Apilimod shows high selectivity.
mTOR	Data not available	No significant activity	Data not available	Apilimod was found to be inactive against mTOR.[3] Some studies suggest PIKfyve and mTOR signaling pathways can function independently.[4]

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is compiled from various sources for comparative purposes. The lack of specific IC₅₀ values for **PIKfyve-IN-1** against other PI kinases in publicly available literature highlights a current data gap. However, the high selectivity of the structurally distinct PIKfyve inhibitor, apilimod, which was profiled against a panel of 456 kinases and only showed significant activity against PIKfyve, suggests that achieving high selectivity for PIKfyve is feasible.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of inhibitor selectivity. Below are generalized methodologies for key experiments cited in the evaluation of PIKfyve inhibitors.

Biochemical Kinase Assay for Selectivity Profiling (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ of an inhibitor against a panel of kinases using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

- Recombinant human kinases (PIKfyve, PI3Ks, PI4Ks, mTOR, etc.)
- Kinase-specific substrates (e.g., PI(3)P for PIKfyve)
- ATP
- **PIKfyve-IN-1** or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **PIKfyve-IN-1** in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
- **Kinase Reaction:**
 - Add 2.5 μ L of the test compound dilution to the wells of a 384-well plate.
 - Add 2.5 μ L of a solution containing the kinase and its specific substrate to each well.
 - Initiate the kinase reaction by adding 5 μ L of an ATP solution. The final ATP concentration should be at or near the K_m for each respective kinase.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- **ADP Detection:**
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.
- **Data Analysis:** The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC_{50} value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with its target kinase in living cells.

Materials:

- HEK293 cells

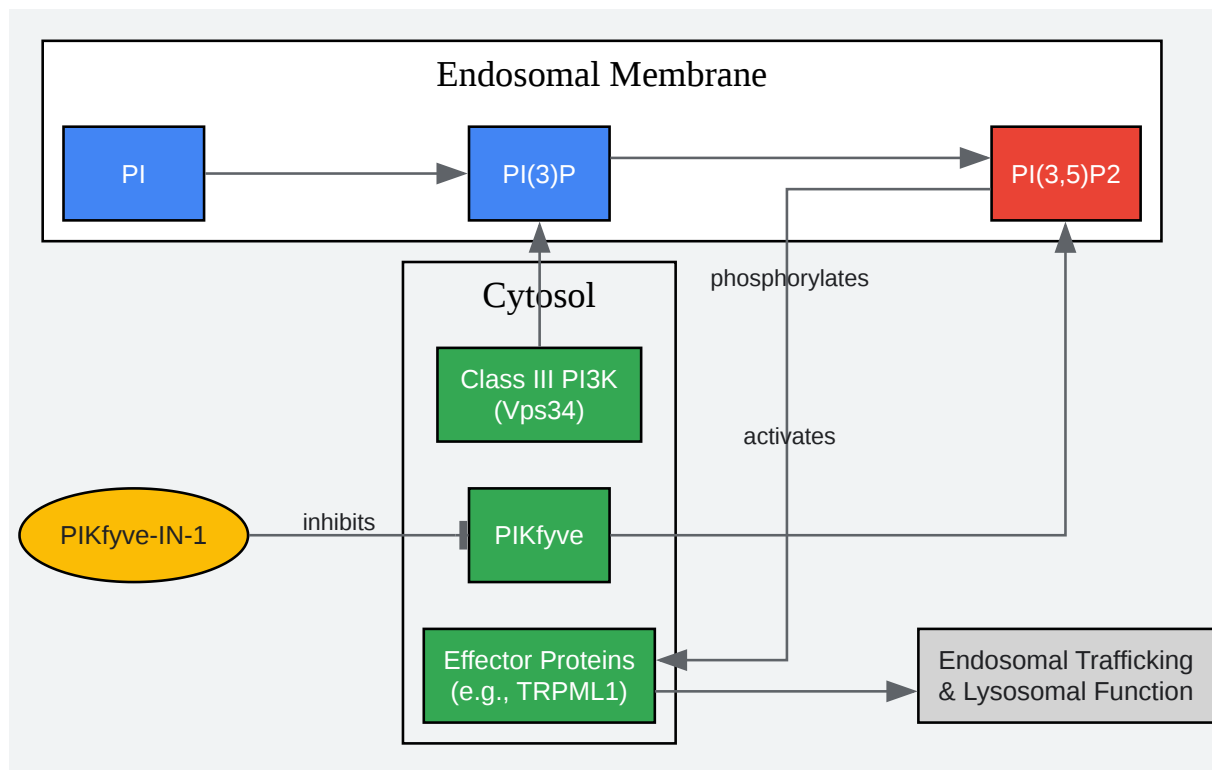
- Plasmid encoding a NanoLuc®-PIKfyve fusion protein
- Transfection reagent
- NanoBRET™ Energy Transfer Probe (fluorescently labeled tracer)
- **PIKfyve-IN-1** or other test compounds
- Opti-MEM® I Reduced Serum Medium
- White, 96-well cell culture plates
- BRET-capable plate reader

Procedure:

- Cell Transfection: Transfect HEK293 cells with the NanoLuc®-PIKfyve plasmid and seed them into a 96-well plate. Incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **PIKfyve-IN-1**.
- Assay Execution:
 - Remove the culture medium from the cells and replace it with Opti-MEM®.
 - Add the NanoBRET™ tracer to all wells.
 - Add the serially diluted test compound to the appropriate wells.
 - Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
- Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.
- Data Analysis: Calculate the BRET ratio. The IC₅₀ value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

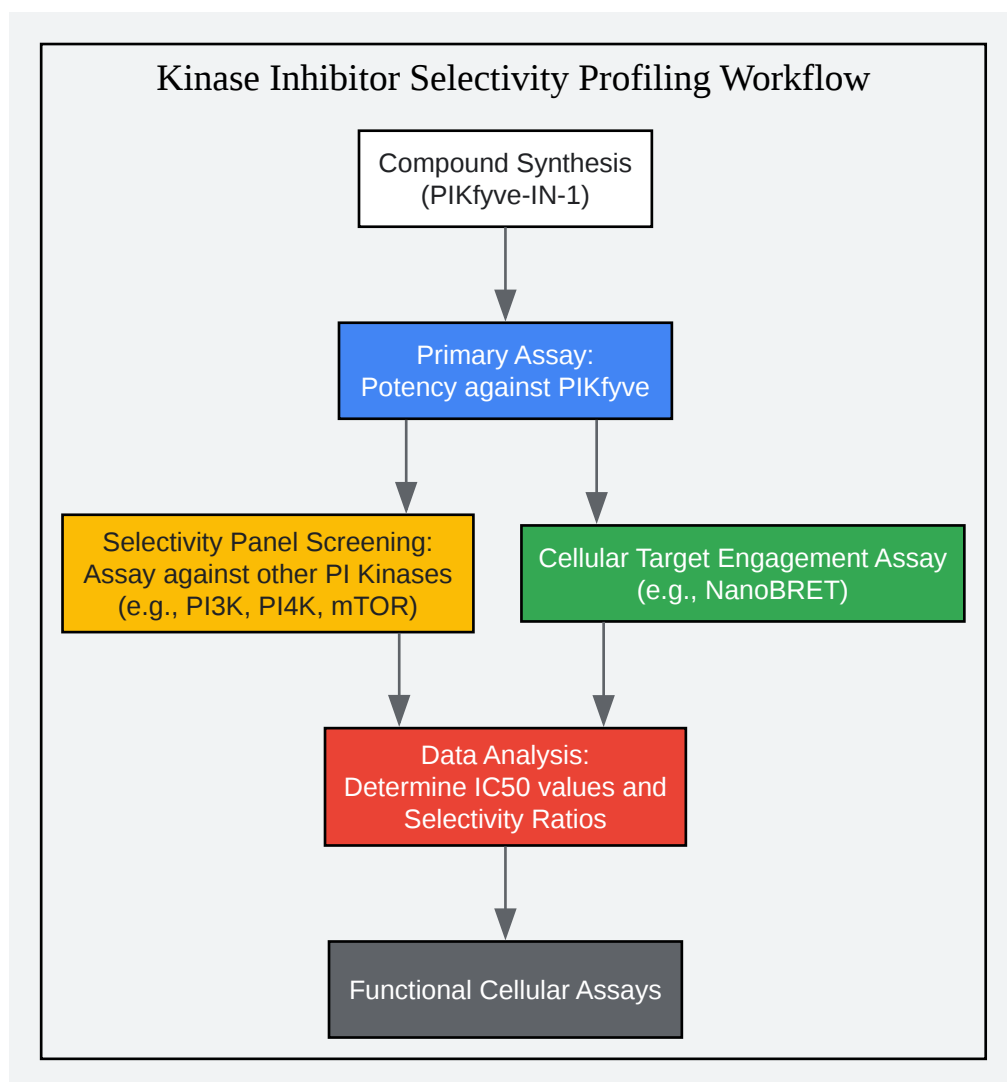
Visualizing PIKfyve's Role and Experimental Design

To better understand the context of PIKfyve inhibition, the following diagrams illustrate the PIKfyve signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.



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Caption: The PIKfyve signaling pathway.



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Caption: Workflow for assessing kinase inhibitor selectivity.

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